molecular formula C16H13BrClN5O2 B2557487 5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 941963-64-0

5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2557487
CAS No.: 941963-64-0
M. Wt: 422.67
InChI Key: QFDSTWSXCIRFAE-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound of significant interest in scientific research. This molecule's unique structural components include bromine, chlorine, and a tetrazole moiety, making it a versatile candidate for various chemical reactions and biological applications.

Synthetic routes and reaction conditions

  • Step 1: : Begin with 5-bromo-2-chlorobenzoic acid as the starting material.

  • Step 2: : Convert 5-bromo-2-chlorobenzoic acid to its corresponding acid chloride using thionyl chloride.

  • Step 3: : The acid chloride is then reacted with ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)amine to yield the target benzamide compound. This step typically involves a coupling reaction under mild conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial production methods: : Industrial production may follow a similar route but scaled up and optimized for efficiency. Parameters such as reaction temperature, solvent, and purification methods are optimized to ensure high yields and purity.

Types of reactions

  • Reduction: : Reducing agents like lithium aluminum hydride can be used to reduce functional groups on the tetrazole ring.

  • Substitution: : Nucleophilic substitution reactions might involve reagents like sodium azide to introduce new functional groups.

Common reagents and conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Solvents: Dichloromethane, ethanol, water.

Major products

  • Phenolic derivatives.

  • Reduced tetrazole derivatives.

  • Substituted benzamides.

Scientific Research Applications

5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is valuable in various fields:

  • Chemistry: : It is studied for its reactivity and potential as a building block in organic synthesis.

  • Biology: : Its biological activity is explored for potential therapeutic effects.

  • Medicine: : Investigated for its potential as an active pharmaceutical ingredient, particularly in anti-inflammatory and antimicrobial drugs.

  • Industry: : Utilized in material science for developing new polymers and specialty chemicals.

Mechanism of Action

The compound's biological effects are mediated through interaction with specific molecular targets:

  • Molecular targets: : Enzymes, receptors, or ion channels that may be involved in inflammatory pathways.

  • Pathways: : The compound may inhibit or activate specific signaling pathways, leading to therapeutic effects such as reduced inflammation or antibacterial action.

Comparison with Similar Compounds

When compared to other benzamides or tetrazole-containing compounds, 5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide stands out due to its unique combination of halogens and tetrazole ring, which can enhance both its reactivity and biological activity.

List of similar compounds

  • 5-bromo-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide.

  • 2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide.

  • 5-bromo-2-chloro-N-methylbenzamide.

This compound's unique structure and versatile applications make it a valuable subject for ongoing research.

Properties

IUPAC Name

5-bromo-2-chloro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN5O2/c1-25-12-5-3-11(4-6-12)23-15(20-21-22-23)9-19-16(24)13-8-10(17)2-7-14(13)18/h2-8H,9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDSTWSXCIRFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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